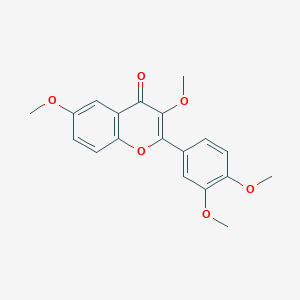

3,6,3',4'-Tetramethoxyflavone

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C19H18O6 |

|---|---|

Molecular Weight |

342.3 g/mol |

IUPAC Name |

2-(3,4-dimethoxyphenyl)-3,6-dimethoxychromen-4-one |

InChI |

InChI=1S/C19H18O6/c1-21-12-6-8-14-13(10-12)17(20)19(24-4)18(25-14)11-5-7-15(22-2)16(9-11)23-3/h5-10H,1-4H3 |

InChI Key |

IEWBNRYNNVFPME-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC2=C(C=C1)OC(=C(C2=O)OC)C3=CC(=C(C=C3)OC)OC |

Origin of Product |

United States |

Isolation, Natural Occurrence, and Biosynthetic Pathways of Tetramethoxyflavones

Identification of Plant Sources and Biological Matrices for Tetramethoxyflavone Isolation

The quest to isolate 3,6,3',4'-Tetramethoxyflavone has led researchers to a variety of plant species across different genera. Its presence is not ubiquitous, but rather concentrated in specific plant families and species, highlighting the specialized metabolic pathways required for its synthesis.

Distribution Across Genera and Species

This methoxylated flavone (B191248) has been identified in a range of plant species, indicating a scattered but significant distribution in the plant kingdom. Notable sources include:

Aglaia edulis : While specific isolation of this compound from this species is not extensively documented in the provided results, the genus Aglaia is known for producing a variety of flavonoids.

Murraya exotica (synonymous with Murraya paniculata ): Several studies have confirmed the presence of various polymethoxyflavones in this species. While not explicitly naming this compound, related compounds like 5,7,3',4',5'-pentamethoxyflavone and 5-hydroxy-6,7,3',4'-tetramethoxyflavone have been isolated from Murraya exotica. nih.gov The leaves of Murraya paniculata have also yielded two new glycosides of flavone methyl ethers. researchgate.net

Orthosiphon stamineus : This medicinal plant is a significant source of polymethoxylated flavones. nih.gov Research has led to the isolation of several related compounds, including 5-hydroxy-6,7,3′,4′-tetramethoxyflavone and sinensetin. ums.edu.myresearchgate.net One study also isolated 5-hydroxy-3,7,3′,4′-tetramethoxyflavone from its aerial parts. researchgate.net

Artemisia species: Various species of the Artemisia genus are known to produce a rich array of flavonoids. For instance, Artemisia monosperma has been found to contain 5-Hydroxy-3',4', 6,7-tetramethoxyflavone. phcogj.comphcogj.com Another species, Artemisia haussknechtii, also contains 5-Hydroxy-3',4',6,7-tetramethoxyflavone (B1205902). nih.gov Artemisia kermanensis has been shown to contain eupatilin (B1662920) (5,7-dihydroxy-3',4',6-trimethoxyflavone). nih.govresearchgate.net

Citrus species: The peels of various citrus fruits are a well-known source of polymethoxylated flavones (PMFs). researchgate.netnih.gov Species like Citrus reticulata and the hybrid Hallabong have been analyzed for their PMF content, revealing compounds such as 5,6,7,3',4'-pentamethoxyflavone and 3,6,7,4'-tetramethoxyflavone. researchgate.netscilit.com

Table 1: Plant Sources of Tetramethoxyflavones and Related Compounds

| Plant Genus/Species | Specific Compound(s) Isolated | Reference(s) |

|---|---|---|

| Murraya exotica | 5-hydroxy-6,7,3',4'-tetramethoxyflavone | nih.gov |

| Orthosiphon stamineus | 5-hydroxy-6,7,3′,4′-tetramethoxyflavone, sinensetin, 5-hydroxy-3,7,3′,4′-tetramethoxyflavone | ums.edu.myresearchgate.netresearchgate.net |

| Artemisia monosperma | 5-Hydroxy-3',4', 6,7-tetramethoxyflavone | phcogj.comphcogj.com |

| Artemisia haussknechtii | 5-Hydroxy-3',4',6,7-tetramethoxyflavone | nih.gov |

| Citrus reticulata | 5,6,7,3',4'-pentamethoxyflavone | researchgate.net |

| Citrus hybrid (Hallabong) | 3,6,7,4'-tetramethoxyflavone | scilit.com |

Advanced Methodologies for Isolation and Purification

The isolation and purification of this compound from complex plant matrices necessitate the use of sophisticated separation techniques. The choice of method depends on the polarity of the target compound and the nature of the other constituents in the extract.

Chromatographic Techniques for Complex Mixture Separation

Chromatography is a cornerstone technique for the separation of natural products. nih.gov Various chromatographic methods are employed to isolate and purify tetramethoxyflavones:

Column Chromatography: This is a fundamental technique used for the initial fractionation of crude plant extracts. phcogj.com Silica gel is a common stationary phase, and the mobile phase typically consists of a gradient of solvents with increasing polarity, such as hexane-ethyl acetate (B1210297) or dichloromethane-methanol. teledynelabs.com For instance, in the isolation of flavonoids from Artemisia monosperma, column chromatography was used with a gradient of chloroform (B151607) and ethanol/methanol (B129727). phcogj.com

High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution technique used for the final purification of compounds from fractions obtained through column chromatography. researchgate.net It is also used for the quantitative analysis of the isolated compounds. scilit.com Preparative HPLC is particularly useful for obtaining pure compounds in larger quantities. nih.gov

High-Speed Counter-Current Chromatography (HSCCC): This technique has been successfully used to isolate and purify flavones from Murraya exotica. nih.gov HSCCC is a form of liquid-liquid partition chromatography that avoids the use of solid stationary phases, which can sometimes lead to irreversible adsorption of the sample. researchgate.net

Research into Biosynthetic Precursors and Enzymatic Pathways for Flavone Methylation

The biosynthesis of tetramethoxyflavones is a multi-step process that begins with the general phenylpropanoid pathway. nih.gov This pathway provides the basic flavonoid skeleton, which is then subjected to a series of modifications, including methylation, to produce the final complex structure.

The formation of O-methylated flavonoids is dependent on specific O-methyltransferase (OMT) enzymes. wikipedia.org These enzymes catalyze the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to a hydroxyl group on the flavonoid backbone. oup.com The biosynthesis of the flavone backbone starts from the phenylpropanoid pathway, where phenylalanine is converted to p-coumaric acid. nih.gov This is then condensed with three molecules of malonyl-CoA to form a chalcone (B49325), which is a key intermediate in flavonoid biosynthesis. oup.com

The structural diversity of flavonoids is achieved through various modifications, including hydroxylation and O-methylation. mdpi.com O-methylation is a crucial step that enhances the chemical stability and biological activity of flavonoids. mdpi.com In citrus, for example, cell-free extracts have demonstrated 3'-O-methylation activity against several flavonoids. mdpi.com Research has identified specific OMT genes, such as CrOMT2 from Citrus reticulata, which can catalyze the methylation of flavonoids at the 3'-, 5'-, and 7-hydroxyl positions. mdpi.com The biosynthesis of precursors for these pathways, such as short-chain carboxylic acids, is also a critical area of study. nih.gov

The synthesis of these compounds in the laboratory often relies on methoxylated acetophenones and benzaldehydes as starting materials for aldol (B89426) condensation reactions to form the chalcone precursor, which is then cyclized to the flavone. mdpi.com

Synthetic Chemistry and Structural Modification of Tetramethoxyflavones for Research

Strategies for Total Synthesis of Tetramethoxyflavone Isomers

The total synthesis of flavones is a well-established field, with several classical methods that can be adapted to produce specific methoxylated isomers. These strategies often involve the construction of the central pyrone ring (C ring) by connecting a substituted acetophenone (B1666503) (representing the A ring) and a substituted benzaldehyde (B42025) (representing the B ring).

Common synthetic approaches that can be tailored for tetramethoxyflavones include:

Baker-Venkataraman Rearrangement: This method involves the base-catalyzed rearrangement of an O-aroyl-2-hydroxyacetophenone to form a 1,3-diketone, which then undergoes acid-catalyzed cyclization to yield the flavone (B191248).

Allan-Robinson Reaction: This reaction involves the condensation of a 2-hydroxyacetophenone (B1195853) with an aromatic anhydride (B1165640) to form the flavone structure.

Auwers Synthesis: This route begins with the acid-catalyzed rearrangement of a 2'-hydroxychalcone (B22705) epoxide to form a flavanone, which can then be oxidized to the flavone.

A prevalent modern strategy involves the oxidative cyclization of a 2'-hydroxychalcone precursor. nih.govresearchgate.net For instance, the synthesis of 5,7,3',4'-tetramethoxyflavone, an isomer of the target compound, starts from phloroacetophenone. researchgate.netorientjchem.org This starting material is methylated and then condensed with 3,4-dimethoxybenzaldehyde (B141060) to yield a 2'-hydroxy-tetramethoxychalcone. researchgate.net This chalcone (B49325) intermediate is then cyclized using oxidizing agents like an iodine-DMSO system to afford the final tetramethoxyflavone. researchgate.net

Efficiency in synthetic chemistry refers to maximizing the yield of the desired product while minimizing steps, reagents, and waste. For complex molecules, stereoselectivity—the ability to control the three-dimensional arrangement of atoms—is also crucial. While the core flavone structure is planar and achiral, stereoselectivity becomes important when creating derivatives or related structures like flavanones.

Research has focused on developing high-yield, one-pot, or streamlined multi-step syntheses. nih.gov The choice of catalysts and reaction conditions is critical. For example, palladium catalysts have been used to directly convert 2'-hydroxychalcones into flavones. researchgate.net The development of stereoselective synthetic routes is particularly relevant for producing related flavonoid classes like iminosugars or for synthesizing derivatives where chiral centers are introduced. researchgate.net Methodologies such as stereoselective dihydroxylation of chiral allylic amines have been developed to create specific stereoisomers of related bioactive compounds. researchgate.net While not directly applied to the synthesis of 3,6,3',4'-Tetramethoxyflavone itself, these advanced methods highlight the capability of modern organic synthesis to control molecular architecture precisely.

Semi-Synthesis and Directed Derivatization of Flavone Scaffolds

Full synthesis can be challenging and expensive. nih.gov An alternative approach is semi-synthesis, which starts with readily available natural products and chemically modifies them to produce the desired derivatives. Natural flavones such as luteolin, apigenin, or quercetin (B1663063) can serve as precursors. nih.gov

Directed derivatization involves targeting specific positions on the flavone scaffold for chemical modification. For example, hydroxyl groups on a natural flavone can be selectively protected, and the remaining free hydroxyls can be methylated. Subsequent deprotection yields a specific methoxylation pattern. The Mannich reaction is another technique used to add aminomethyl groups, typically at the C-8 position of the flavone A-ring, to create new derivatives with potentially enhanced biological activity. nih.govfrontiersin.org These semi-synthetic approaches allow for the creation of a library of related compounds, which is invaluable for studying how structural changes affect biological function. nih.gov

Structure-Activity Relationship (SAR) Studies Through Chemical Modification

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry. By synthesizing a series of related compounds (analogs) and evaluating their biological activity, researchers can identify the key structural features—or pharmacophores—responsible for their effects. For tetramethoxyflavones, SAR studies typically involve modifying the number and position of the methoxy (B1213986) groups, as well as introducing other functional groups onto the flavone skeleton. mdpi.com

These studies have revealed that even subtle changes to the structure can have a significant impact on activity. For example, the presence of a methoxy group at the C-5 position has been found to reduce the inhibitory activity of some flavones against certain cancer cell lines, possibly due to steric hindrance. mdpi.com The goal of SAR is to develop a clear understanding of how chemical structure correlates with biological effect, which guides the design of more potent and selective molecules. nih.gov

The pattern of methoxylation on the flavone backbone is a critical determinant of biological activity. iiarjournals.orgiiarjournals.org The presence of multiple methoxy groups, as seen in polymethoxyflavones (PMFs), generally increases the lipophilicity (fat-solubility) of the molecule compared to its hydroxylated counterparts. nih.gov This can enhance membrane permeability and bioavailability.

Studies comparing different methoxylated flavones have yielded key insights:

Antiproliferative Activity: In studies on HL-60 leukemia cells, an increase in the number of methoxy groups on the A-ring was found to enhance antiproliferative activity, whereas an increase on the B-ring tended to reduce it. iiarjournals.orgiiarjournals.org The position is also crucial; for instance, 5-methoxyflavone (B191841) showed moderate activity, while 6-methoxyflavone (B191845) had no activity. iiarjournals.orgiiarjournals.org

Anti-inflammatory Activity: The methoxylation of hydroxyl groups at the C-5 and C-7 positions on the A-ring has been shown to enhance anti-inflammatory properties. uclouvain.be Conversely, methoxylation of the 3'-hydroxyl group on the B-ring appeared to stimulate pro-inflammatory properties in some contexts. uclouvain.be

Antibacterial Activity: In contrast to some other biological effects, methoxylation can reduce the antibacterial properties of flavonoids. mdpi.com The presence of hydroxyl groups, which can participate in hydrogen bonding, is often more important for this activity. mdpi.com

The data below summarizes findings on how methoxy group placement influences the half-maximal inhibitory concentration (IC₅₀) against HL-60 cancer cells, illustrating the principles of SAR.

| Compound | Methoxylation Pattern | Activity (IC₅₀ in µM) against HL-60 Cells | Reference |

|---|---|---|---|

| 5-Methoxyflavone | Single -OCH₃ at C-5 | 48 | iiarjournals.orgiiarjournals.org |

| 6-Methoxyflavone | Single -OCH₃ at C-6 | >400 (inactive) | iiarjournals.orgiiarjournals.org |

| 7-Methoxyflavone | Single -OCH₃ at C-7 | 68 | iiarjournals.orgiiarjournals.org |

Computational Chemistry Approaches in Flavone Design and Synthesis Planning

Computational chemistry has become a powerful tool in modern drug discovery and synthetic chemistry. nih.govmdpi.com By using computer models, researchers can predict the properties of molecules like this compound before they are ever synthesized, saving significant time and resources. nih.govtechnologynetworks.com

These computational strategies can be categorized into several areas:

Electronic Structure and Thermodynamic Analysis: Methods like Density Functional Theory (DFT) are used to analyze the electron distribution in a molecule and calculate its thermodynamic properties. nih.gov This information helps predict a molecule's stability, reactivity, and potential reaction sites, which is crucial for planning a synthetic route. mdpi.comtechnologynetworks.com

Interaction Analysis (Molecular Docking): To understand how a flavone might exert a biological effect, scientists use molecular docking simulations. mdpi.com These programs predict how a molecule (the ligand) fits into the binding site of a biological target, such as an enzyme or receptor. This helps to explain observed SAR and to design new flavones with improved binding affinity. mdpi.com

Synthesis Planning (Retrosynthesis): Advanced software can now assist chemists in planning the synthesis of complex molecules. synthiaonline.com By inputting a target molecule, these programs can work backward—a process called retrosynthesis—to suggest potential starting materials and reaction pathways. synthiaonline.com These tools augment a chemist's knowledge with vast databases of chemical reactions, enabling the design of innovative and efficient synthetic routes. technologynetworks.comsynthiaonline.com

By integrating these computational approaches, researchers can more rationally design novel tetramethoxyflavone derivatives with desired properties and devise the most effective ways to synthesize them in the laboratory.

Mechanistic Investigations of 3,6,3 ,4 Tetramethoxyflavone in Preclinical Biological Models

Elucidation of Cellular and Molecular Mechanisms in In Vitro Systems

In vitro studies are fundamental to deciphering the specific cellular and molecular pathways through which a compound exerts its biological effects. For 3,6,3',4'-Tetramethoxyflavone, preclinical research has begun to map its interactions with key signaling cascades that regulate cellular processes such as inflammation, proliferation, and survival. The following sections detail the current understanding of how this specific flavone (B191248) modulates these critical pathways in laboratory models.

Modulation of Cellular Signaling Pathways

Research into the bioactivity of polymethoxyflavones (PMFs) has revealed their capacity to interact with a multitude of intracellular signaling pathways. While the broader class of flavonoids is known to influence these pathways, specific effects can vary significantly based on the precise chemical structure, including the number and position of methoxy (B1213986) groups. The following subsections focus on the documented interactions of this compound with several key signaling cascades.

It is important to note that while extensive research exists for related compounds, such as 5,7,3',4'-tetramethoxyflavone and various hexamethoxyflavones, the available data specifically isolating the mechanistic actions of this compound on the precise molecular targets listed below are limited. Much of the understanding is drawn from studies on structurally similar flavonoids.

MAPK Pathway Regulation (e.g., JNK, p-MSK1, p-MSK2)

The Mitogen-Activated Protein Kinase (MAPK) pathway is a critical signaling cascade involved in cellular responses to a wide array of stimuli, leading to cell proliferation, differentiation, and apoptosis. Studies on various polymethoxyflavones have demonstrated inhibitory effects on this pathway. For instance, the related compound 5,7,3',4'-tetramethoxyflavone has been shown to suppress MAPK signaling in murine fibroblasts. nih.gov However, specific in vitro data detailing the direct regulatory effects of this compound on specific MAPK members like JNK, or its downstream effectors p-MSK1 and p-MSK2, are not extensively documented in the current scientific literature.

NF-κB Signaling Cascade Modulation (e.g., p-IκBα, p-NFκB)

PI3K/Akt Pathway Interactions

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a major signaling hub that promotes cell survival, growth, and proliferation. Dysregulation of this pathway is common in various diseases. In vitro studies on other tetramethoxyflavone isomers and related flavonoids have demonstrated inhibitory effects on PI3K/Akt signaling. nih.govnih.gov For example, 5,7,3',4'-tetramethoxyflavone effectively suppressed the PI3K/Akt pathway in TGF-β1-induced murine fibroblasts. nih.gov This suggests a potential mechanism for this compound, though direct experimental evidence of its interaction with this pathway is needed for confirmation.

β-Catenin Signaling Pathway Targets

The Wnt/β-catenin signaling pathway plays a crucial role in embryonic development and tissue homeostasis. When the pathway is activated, β-catenin accumulates in the cytoplasm and translocates to the nucleus to act as a transcriptional co-activator. Studies on 5,7,3',4'-tetramethoxyflavone have shown that it can counteract the accumulation of β-catenin in chondrocytes, thereby inhibiting the pathway. nih.gov This compound was also found to suppress the Wnt/β-catenin pathway in murine fibroblasts. nih.gov These findings provide a strong rationale for investigating whether this compound targets similar components within this cascade.

STAT Pathway Engagement (e.g., STAT1α, STAT3, p-Stat1, p-Stat2)

The Signal Transducer and Activator of Transcription (STAT) family of proteins are critical components of cytokine signaling. Upon activation by Janus kinases (JAKs), STAT proteins are phosphorylated, dimerize, and translocate to the nucleus to regulate gene expression. researchgate.net The STAT3 protein, in particular, is a key target in inflammatory and cancer-related pathways. nih.gov Network pharmacology analyses of the related 5,7,3',4'-tetramethoxyflavone have identified STAT3 as a potential core target. nih.gov However, direct experimental data from in vitro models confirming the engagement of this compound with STAT1α or STAT3, or its effect on the phosphorylation of STAT1 and STAT2, remains to be elucidated.

Interactive Data Table: Summary of Pathway Interactions for Related Tetramethoxyflavone Isomers

The following table summarizes findings for the closely related isomer 5,7,3',4'-Tetramethoxyflavone, as specific data for this compound is limited. This information is provided for comparative context.

| Signaling Pathway | Molecular Target/Process | Observed Effect of 5,7,3',4'-TMF | Cell Model | Reference |

| MAPK Pathway | General Pathway Suppression | Inhibition | Murine Fibroblasts | nih.gov |

| PI3K/Akt Pathway | General Pathway Suppression | Inhibition | Murine Fibroblasts | nih.gov |

| β-Catenin Pathway | β-Catenin Accumulation | Inhibition | Murine Fibroblasts, Chondrocytes | nih.govnih.gov |

| STAT Pathway | STAT3 | Identified as a potential core target | N/A (Network Pharmacology) | nih.gov |

Enzyme Activity Modulation

The ability of a compound to selectively modulate the activity of specific enzymes is a key determinant of its therapeutic potential. Research into flavonoids often includes extensive screening against various enzyme classes to elucidate their mechanisms of action.

Kinase Inhibition/Activation (e.g., EGFR, GSK3A, SRC, TAK1, TBK1, ZAP70)

Oxidoreductase Activity (e.g., Xanthine Oxidase, Lipoxygenase)

Oxidoreductases, such as Xanthine Oxidase and Lipoxygenase, are enzymes involved in oxidative stress and inflammatory pathways. tandfonline.com Xanthine oxidase, in particular, is a key enzyme in purine (B94841) metabolism and a source of reactive oxygen species. nih.gov The inhibitory activity of plant extracts and various flavonoids against these enzymes is well-documented. tandfonline.com However, specific inhibitory concentrations (IC50) or detailed mechanistic studies for this compound against Xanthine Oxidase and Lipoxygenase have not been reported in the available scientific literature.

DNA Gyrase Inhibition

DNA gyrase is a type II topoisomerase essential for bacterial DNA replication, making it an important target for antibacterial agents. mdpi.com While the inhibition of DNA gyrase by certain classes of compounds is a well-established antibacterial mechanism, there is no available scientific evidence from preclinical studies to suggest that this compound possesses DNA gyrase inhibitory activity.

Tyrosinase and Tyrosine-Related Protein (TRP) Inhibition

Tyrosinase is a key enzyme in the biosynthesis of melanin (B1238610), and its inhibitors are of great interest in cosmetology and for treating hyperpigmentation disorders. mdpi.com Tyrosinase-Related Proteins, such as TRP-1 and TRP-2, also play significant roles in the melanin synthesis pathway. researchgate.net Despite extensive research into natural tyrosinase inhibitors, specific studies detailing the inhibitory effects of this compound on tyrosinase or TRPs are absent from the current body of scientific literature.

Regulation of Gene Expression and Protein Profiles (Proteomics)

Investigating a compound's effect on global gene expression and protein profiles (proteomics) can provide comprehensive insights into its cellular mechanisms of action. researchgate.netnih.gov Such studies can reveal novel drug targets and pathways modulated by the compound. A review of the literature indicates that while the effects of other tetramethoxyflavone isomers on specific signaling pathways and gene expression have been explored, comprehensive proteomic or transcriptomic analyses for cells treated with this compound have not been published. Therefore, its specific impact on the cellular proteome and gene expression profiles remains uncharacterized.

Cell Cycle Progression Analysis (e.g., G0/G1, G2/M arrest, p21, p27)

The regulation of the cell cycle is a critical process for normal cell growth, and its disruption is a fundamental characteristic of cancer. Many anticancer agents exert their effects by inducing cell cycle arrest at specific checkpoints, such as G0/G1 or G2/M, often involving the modulation of cyclin-dependent kinase inhibitors like p21 and p27. mdpi.com While related polymethoxylated flavonoids, such as nobiletin, have been shown to induce cell cycle arrest, there is a lack of specific preclinical data from flow cytometry or molecular analyses that characterizes the effects of this compound on cell cycle progression in any cell line. Studies detailing its potential to induce G0/G1 or G2/M arrest or to modulate the expression of p21 and p27 are not available.

Apoptosis Induction Mechanisms (e.g., Caspase Activation, Bcl-2, XIAP, Fas, Cytochrome c release, mitochondrial membrane potential disruption)

Apoptosis, or programmed cell death, is a critical process for removing damaged or unwanted cells. The induction of apoptosis is a key mechanism for the anticancer activity of many natural compounds. While direct studies on this compound are limited, research on structurally similar polymethoxylated flavones (PMFs) provides significant insight into the potential apoptotic pathways it may trigger.

One of the central pathways in apoptosis involves the mitochondria. Pro-apoptotic stimuli can lead to the permeabilization of the outer mitochondrial membrane, resulting in the release of key proteins from the intermembrane space into the cytosol. rndsystems.com One such protein is cytochrome c . Once in the cytosol, cytochrome c associates with Apoptotic Protease Activating Factor-1 (APAF-1) to form the apoptosome, which in turn activates initiator caspases like caspase-9. rndsystems.comresearchgate.net This initiates a cascade of effector caspase activation , such as caspase-3, which are the executioners of apoptosis, cleaving various cellular substrates and leading to cell death. researchgate.netresearchgate.netnih.gov

Studies on related PMFs demonstrate this mitochondrial-mediated mechanism. For instance, 5-hydroxy-3,6,7,8,3',4'-hexamethoxyflavone (B1664184) (5-OH-HxMF) has been shown to induce apoptosis in human leukemia HL-60 cells, a process that is preceded by the generation of reactive oxygen species (ROS), cytochrome c release , and subsequent caspase activation . nih.govsemanticscholar.org This suggests that oxidative stress may be an upstream event that triggers mitochondrial dysfunction. A crucial aspect of this dysfunction is the disruption of the mitochondrial membrane potential (MMP) , a key indicator of mitochondrial health that, when lost, often leads to the release of apoptotic factors. researchgate.netembopress.org

The Bcl-2 family of proteins are critical regulators of this process, with a balance between pro-apoptotic members (e.g., Bax, Bak) and anti-apoptotic members (e.g., Bcl-2) determining the cell's fate. rndsystems.com In studies with 5-OH-HxMF, an up-regulation of the pro-apoptotic protein Bax was observed. nih.govsemanticscholar.org Similarly, 7,8-dihydroxyflavone (B1666355) was found to induce apoptosis in hepatocarcinoma cells by increasing Bax expression while decreasing the levels of anti-apoptotic Bcl-2. semanticscholar.org Furthermore, some polymethoxyflavones have been shown to induce apoptosis through an increase in intracellular calcium, which is associated with the activation of the Ca(2+)-dependent apoptotic protease, caspase-12. nih.govdushenkov.com

While the roles of caspases, Bcl-2 family proteins, and mitochondrial events are indicated in related compounds, specific mechanistic studies detailing the interaction of this compound with other key apoptosis regulators such as the X-linked inhibitor of apoptosis protein (XIAP) or the Fas receptor are not extensively documented in the available preclinical literature.

| Compound | Biological Model | Observed Apoptotic Mechanisms | Reference |

|---|---|---|---|

| 5-hydroxy-3,6,7,8,3',4'-hexamethoxyflavone (5-OH-HxMF) | Human Leukemia HL-60 Cells | ROS generation, Cytochrome c release, Caspase activation, Upregulation of Bax | nih.govsemanticscholar.org |

| 3'-hydroxy-5,6,7,4'-tetramethoxyflavone (B190349) (3'-OH-TtMF) | MCF-7 Breast Cancer Cells | Increased intracellular Ca(2+), Activation of µ-calpain and caspase-12 | nih.govdushenkov.com |

| 7,8-Dihydroxyflavone | Human Hepatocarcinoma HUH-7 Cells | Upregulation of cleaved-caspase-3, Increased Bax expression, Decreased Bcl-2 expression | semanticscholar.org |

Autophagy Pathway Modulation

Autophagy is a cellular degradation and recycling process where damaged organelles and proteins are engulfed in double-membraned vesicles called autophagosomes, which then fuse with lysosomes for breakdown. encyclopedia.pubnih.gov This process is essential for cellular homeostasis and can play a dual role in cancer, either promoting survival or contributing to cell death. mdpi.com The modulation of autophagy is a recognized therapeutic strategy. encyclopedia.pub

Natural compounds, including various polyphenols, have been shown to modulate autophagy pathways, often by influencing key signaling networks like the PI3K/Akt/mTOR pathway. encyclopedia.pub For example, compounds such as fisetin (B1672732) and antroquinonol (B1665121) have been documented to induce autophagy in different cancer cell lines. encyclopedia.pub Another compound, 3,4-dimethoxychalcone, was identified as an autophagy inducer that functions by activating the transcription factors TFEB and TFE3. nih.govresearchgate.net

However, direct preclinical studies investigating the specific effects of this compound on autophagy modulation are not prevalent in the current scientific literature. Given that other flavonoids can influence this pathway, the potential for this compound to modulate autophagy remains an important area for future research.

Oxidative Stress Response Systems

Flavonoids are a well-known class of compounds with significant antioxidant properties, largely attributed to their ability to scavenge free radicals. The antioxidant capacity of a compound is commonly evaluated using in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. nih.gove3s-conferences.org

In the DPPH assay, an antioxidant compound donates a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which can be measured spectrophotometrically. nih.gov Similarly, the ABTS assay measures the ability of a compound to quench the blue-green ABTS radical cation. e3s-conferences.orgsemanticscholar.org While these assays are widely used to screen the antioxidant potential of plant extracts and isolated flavonoids nih.gov, specific data detailing the DPPH and ABTS radical scavenging activity of this compound is not extensively reported.

Lipid peroxidation is a process of oxidative degradation of lipids, where free radicals attack lipids in cell membranes, leading to cellular damage. The inhibition of this process is a crucial aspect of antioxidant defense. mdpi.com

Research on ternatin, a structurally related tetramethoxyflavone (4',5-dihydroxy-3,3',7,8-tetramethoxyflavone), has provided in vivo evidence of antiperoxidative properties. nih.gov In preclinical mouse models, ternatin demonstrated a significant, dose-dependent inhibition of carbon tetrachloride (CCl4)-induced increases in malondialdehyde (MDA), a key product of lipid peroxidation, in liver homogenates. nih.gov Furthermore, ternatin protected against adriamycin-induced edema, a process known to involve membrane lipid peroxidation. nih.gov These findings for a related compound suggest that tetramethoxyflavones, potentially including this compound, may possess the ability to inhibit lipid peroxidation, although direct experimental verification is required.

| Compound | Model | Key Finding | Reference |

|---|---|---|---|

| Ternatin (4',5-dihydroxy-3,3',7,8-tetramethoxyflavone) | CCl4-induced hepatotoxicity in mice | Significantly inhibited the increase of malondialdehyde (MDA) in liver homogenates in a dose-dependent manner. | nih.gov |

| Ternatin (4',5-dihydroxy-3,3',7,8-tetramethoxyflavone) | Adriamycin-induced hind-paw edema in mice | Significantly inhibited edema, comparable to vitamin E, indicating protection against membrane lipid peroxidation. | nih.gov |

Receptor Binding and Ligand-Target Interaction Studies

Ion channels are critical transmembrane proteins that regulate a host of physiological processes, including membrane potential and cellular signaling, making them important drug targets. encyclopedia.pub Flavonoids have been identified as modulators of various ion channels, particularly potassium (K+) channels. nih.gov

Studies have indicated that the vasorelaxant activity of tetramethoxyflavones (TMFs) as a group is linked to their interaction with both calcium and potassium channels , among other pathways. nih.gov Potassium channels are vital for regulating the resting membrane potential in many cell types, including cardiac and neural cells. encyclopedia.pub

Furthermore, the modulation of intracellular calcium (Ca2+) levels appears to be a key mechanism for some PMFs. As mentioned previously, certain hydroxylated PMFs induce apoptosis in breast cancer cells by causing a sustained increase in intracellular Ca(2+) concentration. nih.govdushenkov.com This elevation results from both the depletion of endoplasmic reticulum Ca(2+) stores and an influx of Ca(2+) from the extracellular space, ultimately leading to the activation of calcium-dependent apoptotic proteases. nih.govdushenkov.com These findings strongly suggest that flavonoids related to this compound can interact with and modulate cellular calcium homeostasis, which may be linked to their biological activities.

Muscarinic and Beta-Adrenergic Receptors

Mechanistic studies on the vasorelaxant effects of 3'-hydroxy-5,6,7,4'-tetramethoxyflavone have indicated the involvement of muscarinic and beta-adrenergic receptors. In preclinical models using isolated rat thoracic aortic rings, the vasorelaxation induced by this compound was significantly reduced in the presence of atropine (B194438) (a muscarinic receptor antagonist) and propranolol (B1214883) (a beta-adrenergic receptor antagonist). miloa.eunih.govresearchgate.net This suggests that the compound's vasodilatory action is, in part, mediated through the activation of these receptor pathways. miloa.eunih.govresearchgate.net The interaction with these receptors contributes to the multi-pathway mechanism of vasorelaxation, which also involves calcium and potassium channels as well as the NO/sGC/cGMP pathway. miloa.eunih.govresearcher.life

Pharmacodynamic and Mechanistic Studies in In Vivo Preclinical Animal Models

Vasorelaxation in Aortic Rings:

The vasorelaxant properties of 3'-hydroxy-5,6,7,4'-tetramethoxyflavone have been demonstrated in ex vivo studies using thoracic aortic rings isolated from Sprague Dawley rats. The compound induced relaxation in aortic rings that were pre-contracted with phenylephrine. miloa.eunih.govresearchgate.net The vasorelaxant effect was found to be endothelium-dependent, as the effect was significantly diminished in endothelium-denuded aortic rings. nih.govresearchgate.net Further investigation revealed that the mechanism involves multiple pathways, including the NO/sGC/cGMP and prostacyclin pathways. miloa.eunih.gov The relaxation was significantly attenuated by inhibitors such as Nω-nitro-L-arginine methyl ester (L-NAME), methylene (B1212753) blue, and indomethacin. miloa.eunih.govresearchgate.net Additionally, the compound's action involves the modulation of ion channels, specifically by reducing Ca2+ release from the sarcoplasmic reticulum and blocking voltage-operated calcium channels (VOCC). miloa.eunih.gov

Chondroprotection in OA models:

5,7,3',4'-Tetramethoxyflavone (TMF) has demonstrated significant chondroprotective effects in in vivo rat models of osteoarthritis (OA). nih.gov Studies have shown that TMF can protect chondrocytes from apoptosis and reduce the degradation of cartilage. In OA rat models, TMF administration led to a decrease in the concentration of inflammatory mediators such as interleukin-1β (IL-1β), tumor necrosis factor-α (TNF-α), and prostaglandin (B15479496) E2 (PGE2) in the synovial fluid. nih.gov The mechanism of action involves the inhibition of key signaling pathways implicated in OA pathogenesis. TMF has been shown to counteract the effects of PGE2 by inhibiting the EP/cAMP/PKA signaling pathway and the β-catenin signaling pathway, both of which are involved in chondrocyte apoptosis and cartilage degradation. nih.gov Furthermore, TMF protects chondrocytes from endoplasmic reticulum stress-induced apoptosis. nih.gov In IL-1β-induced models, it was observed to down-regulate the expression of matrix metalloproteinase-13 (MMP-13) and up-regulate the tissue inhibitor of metalloproteinases-1 (TIMP-1), thereby preventing the breakdown of the extracellular matrix. scientific.net

Hepatoprotection in Rat Models:

As of the latest available data, specific studies investigating the hepatoprotective effects of This compound or its closely related and more commonly studied isomers in rat models have not been identified in the accessible scientific literature. Research on other flavonoids has shown potential for hepatoprotection through antioxidant and anti-inflammatory mechanisms, but this has not been specifically demonstrated for the subject compound. nih.gov

Research into 5,7,3',4'-Tetramethoxyflavone for the treatment of osteoarthritis has utilized network pharmacology and molecular docking to identify and validate potential pathways and biomarkers. nih.gov These computational approaches have identified several core targets and signaling pathways.

Key validated pathways in the context of TMF's chondroprotective effects include:

β-catenin signaling pathway: TMF has been shown to inhibit this pathway, which is activated in OA and contributes to chondrocyte apoptosis and cartilage degradation. nih.gov

EP/cAMP/PKA signaling pathway: This pathway, induced by PGE2, is also inhibited by TMF, contributing to its chondroprotective activity. nih.gov

IL-6/STAT3 signaling: Network pharmacology studies have highlighted the role of the STAT3 signaling pathway in cartilage injury. TMF is predicted to target STAT3, thereby potentially mitigating inflammation and cartilage degeneration. nih.gov

Endoplasmic Reticulum (ER) Stress Pathway: TMF has been shown to protect chondrocytes from ER stress-induced apoptosis, indicating its role in maintaining cellular homeostasis in cartilage. nih.gov

Biomarkers associated with the therapeutic effects of TMF in OA models include inflammatory cytokines (IL-1β, TNF-α), catabolic enzymes (MMP-13), and signaling proteins (β-catenin, STAT3). nih.govnih.govscientific.net The modulation of these biomarkers provides evidence for the compound's mechanism of action and serves as a basis for its potential therapeutic application in OA.

The preclinical pharmacokinetic profile of flavonoids, including tetramethoxyflavones, is crucial for understanding their bioavailability and designing mechanistic studies.

For 5,7,3',4'-Tetramethoxyflavone , pharmacokinetic studies in rats after oral administration have been conducted. Following a single oral dose, the compound is absorbed, reaching a maximum plasma concentration (Cmax) with a specific time to maximum concentration (Tmax). nycu.edu.tw One study reported an oral bioavailability of approximately 14.3% in rats. nycu.edu.tw The elimination half-life (T1/2) has also been characterized. nycu.edu.tw Excretion studies indicate that the compound is primarily cleared in the form of metabolites, with only a small fraction of the parent compound excreted unchanged in the feces and urine. nycu.edu.tw

A comparative study of twelve different polymethoxyflavones (PMFs) in rats showed that the number and position of methoxy groups significantly influence their pharmacokinetic properties. nih.gov While this study did not include this compound, it did find that other tetramethoxyflavone isomers were detectable in rat plasma after administration. nih.gov Flavonoids, in general, undergo extensive phase II metabolism, leading to the formation of glucuronide and sulfate (B86663) conjugates. nih.gov This extensive metabolism is a key factor in their bioavailability and clearance. nih.gov

Pharmacokinetic Parameters of 5,7,3',4'-Tetramethoxyflavone in Rats

| Parameter | Value |

|---|---|

| Cmax | 0.79 ± 0.30 µg/ml |

| Tmax | 190.34 ± 24.50 min |

| T1/2 | 273.76 ± 90.23 min |

| Bioavailability | 14.3% |

Data from a study with oral administration of 50 mg/kg in rats. nycu.edu.tw

Translational Research Avenues and Mechanistic Profiling of Tetramethoxyflavones

Research into Anticancer Mechanisms (e.g., Glioblastoma, HeLa, Melanoma, Lung Cancer Cell Lines)

Recent studies have highlighted the potential of tetramethoxyflavones, a class of flavonoids, in cancer research. For instance, 5-hydroxy-3',4',6,7-tetramethoxyflavone (B1205902) (TMF) has demonstrated cytotoxic effects on U87MG and T98G glioblastoma (GBM) cell lines. nih.gov In these cell lines, TMF treatment led to a reduction in cell viability and migratory capacity. nih.gov Flow cytometry analysis revealed that TMF induced a G0/G1 cell cycle arrest. nih.gov However, an antagonistic relationship was observed when TMF was combined with in vitro radiotherapy, suggesting that TMF might be more beneficial in a post-radiotherapy context. nih.gov

In the context of melanoma, 5,7,3′,4′-tetrahydroxyflavone has shown cytotoxic activity against A375 and C32 melanoma cells. mdpi.com This compound was found to induce apoptosis, with evidence of caspase-3 and caspase-7 processing in C32 cells. mdpi.com Another flavonoid, compound 15, triggered caspase-8 activation in A375 melanoma cells. mdpi.com Furthermore, extracts from Andrographis paniculata, which contain tetramethoxyflavones, have shown significant toxicity against various cancer cell lines, including HeLa, MCF7, BT549, 293, and A549 lung cancer cells. spandidos-publications.com The bioactive components of these extracts, including andrographolide, have been shown to suppress cancer cell development by inhibiting key signaling pathways like NF-kappaB and PI3K/AKT, and by inducing apoptosis. spandidos-publications.com

Multidrug Resistance (MDR) Reversal Strategies (e.g., Inhibition of MRP1, BCRP)

Multidrug resistance (MDR) is a significant hurdle in cancer chemotherapy. ijpsonline.comnih.govresearchgate.net The ATP-binding cassette (ABC) transporters, such as Multidrug Resistance-Associated Protein 1 (MRP1) and Breast Cancer Resistance Protein (BCRP), play a crucial role in MDR by actively pumping chemotherapeutic drugs out of cancer cells. ijpsonline.comresearchgate.netijpsonline.com

Research has identified certain tetramethoxyflavones as potential inhibitors of these transporters, offering a strategy to reverse MDR. For example, 5,7,3',4'-Tetramethoxyflavone has been shown to selectively inhibit MRP1 with an IC50 value of 7.9 µM, while having a much weaker effect on MRP2 (IC50 > 50 µM). lipidmaps.org

Furthermore, 5,3',5'-trihydroxy-3,6,7,4'-tetramethoxyflavone, isolated from the Australian plant Eremophila galeata, has demonstrated the ability to reverse BCRP-mediated MDR. nih.govresearchgate.net In studies using BCRP-overexpressing HT29 colon cancer cells, this compound, when combined with the chemotherapeutic agent SN-38, showed a concentration-dependent inhibition of cell growth. nih.gov Dye accumulation experiments and docking studies suggest that it acts as a BCRP efflux pump inhibitor, binding to the same site as SN-38 and acting synergistically with it. ijpsonline.comnih.govresearchgate.net

| Compound | Transporter | Effect | Cell Line |

| 5,7,3',4'-Tetramethoxyflavone | MRP1 | Inhibition (IC50 = 7.9 µM) | Not specified |

| 5,3',5'-trihydroxy-3,6,7,4'-tetramethoxyflavone | BCRP | Inhibition/Reversal of MDR | HT29 (colon cancer) |

Anti-inflammatory Mechanisms (e.g., Macrophage Activation, Cytokine Release, Nitric Oxide Production)

Tetramethoxyflavones have demonstrated significant anti-inflammatory properties through various mechanisms. A key aspect of inflammation involves the activation of macrophages and the subsequent release of inflammatory mediators. spandidos-publications.com

Studies on 5-hydroxy-3,6,7,8,3',4'-hexamethoxyflavone (B1664184) (5HHMF) in lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophage cells have shown a significant reduction in the production of nitric oxide (NO) and prostaglandin (B15479496) E2. spandidos-publications.com This was accompanied by the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression. spandidos-publications.com Furthermore, 5HHMF inhibited the release of pro-inflammatory cytokines such as tumor necrosis factor-α (TNF-α) and interleukin-1β (IL-1β) at both the protein and transcriptional levels. spandidos-publications.com The underlying mechanism appears to be the inhibition of nuclear factor-κB (NF-κB) activation by preventing the degradation of its inhibitory protein, IκBα. spandidos-publications.com

Similarly, 5,7,3',4'-Tetramethoxyflavone has been found to inhibit LPS-induced NO release in primary mouse peritoneal macrophages at concentrations ranging from 0.03-30 µM. lipidmaps.org In a rat model of osteoarthritis, this compound decreased the synovial fluid levels of prostaglandin E2 (PGE2), IL-1β, and TNF-α. lipidmaps.org

| Compound | Model | Key Findings |

| 5-hydroxy-3,6,7,8,3',4'-hexamethoxyflavone | LPS-stimulated RAW 264.7 macrophages | Reduced NO, PGE2, iNOS, COX-2, TNF-α, IL-1β; Inhibited NF-κB activation. spandidos-publications.com |

| 5,7,3',4'-Tetramethoxyflavone | LPS-stimulated primary mouse peritoneal macrophages | Inhibited NO release. lipidmaps.org |

| 5,7,3',4'-Tetramethoxyflavone | Rat model of osteoarthritis | Decreased synovial fluid levels of PGE2, IL-1β, and TNF-α. lipidmaps.orgnih.gov |

Hepatoprotective Mechanisms

Several tetramethoxyflavones have shown promise in protecting the liver from damage. The known flavone (B191248), 5-hydroxy-3,4′,6,7-tetramethoxyflavone, found in Achillea millefolium, has demonstrated significant antihepatotoxic activity in rats against hepatotoxicity induced by carbon tetrachloride (CCl4) and paracetamol in vivo, and by thioacetamide (B46855) and galactosamine in vitro. researchgate.net Its protective effect was comparable to that of silymarin, a known hepatoprotective agent. researchgate.net Pretreatment with this compound significantly reduced the elevated levels of serum glutamic pyruvic transaminase (GPT), serum glutamic oxaloacetic transaminase (GOT), alkaline phosphatase, and total bilirubin. researchgate.net

Additionally, 3'-hydroxy-5,6,7,4'-tetramethoxyflavone (B190349) is a bioactive compound found in Orthosiphon stamineus, a plant recognized for its hepatoprotective properties. phcogres.com Research indicates that extracts from this plant can help reduce liver injury and restore liver function parameters. phcogres.com While further research is needed to isolate and purify the active principles, these findings suggest a potential role for tetramethoxyflavones in liver health. researchgate.net

Chondroprotective Mechanisms in Osteoarthritis Models

Tetramethoxyflavones have emerged as potential therapeutic agents for osteoarthritis (OA) due to their chondroprotective activities. nih.govmyhdiet.com Research has shown that 5,7,3',4'-tetramethoxyflavone (TMF) can protect cartilage in in vivo rat models of OA. nih.govbiocrick.com This protection is attributed to a decrease in the concentration of inflammatory markers such as interleukin-1β (IL-1β), tumor necrosis factor-α (TNF-α), and prostaglandin E2 (PGE2) in the knee synovial fluid. nih.gov

In vitro studies on chondrocytes have further elucidated the mechanisms of action. PGE2, a key inflammatory mediator in OA, was shown to increase the apoptosis rate of chondrocytes and activate the β-catenin signaling pathway. nih.gov TMF was found to counteract these effects in a dose-dependent manner by inhibiting both the EP/cAMP/PKA and the β-catenin signaling pathways. nih.gov Further investigations have revealed that TMF can also protect chondrocytes from endoplasmic reticulum (ER) stress-induced apoptosis. biocrick.com This is achieved through the regulation of the IRE1α pathway and the downregulation of GSK-3beta expression. biocrick.com

| Compound | Model | Key Findings |

| 5,7,3',4'-Tetramethoxyflavone | Rat model of osteoarthritis | Decreased synovial fluid levels of IL-1β, TNF-α, and PGE2. nih.gov |

| 5,7,3',4'-Tetramethoxyflavone | PGE2-induced chondrocytes | Counteracted apoptosis; Inhibited EP/cAMP/PKA and β-catenin signaling. nih.gov |

| 5,7,3',4'-Tetramethoxyflavone | ER stress-induced chondrocytes | Protected against apoptosis; Regulated IRE1α pathway and GSK-3beta expression. biocrick.com |

Cardiovascular System Regulation Mechanisms (e.g., Vasorelaxation)

Tetramethoxyflavones have been investigated for their effects on the cardiovascular system, particularly their vasorelaxant properties. Studies on 3′-hydroxy-5,6,7,4′-tetramethoxyflavone (TMF) have demonstrated its ability to induce vasorelaxation in isolated rat aortic rings that were pre-contracted with phenylephrine. miloa.eunih.gov

The mechanism of this vasorelaxant effect is multifaceted and involves both endothelium-dependent and endothelium-independent pathways. The effect was significantly reduced in endothelium-denuded aortic rings, indicating a crucial role for the endothelium. miloa.eunih.gov The relaxation induced by TMF was diminished in the presence of inhibitors of the nitric oxide/soluble guanylate cyclase/cyclic guanosine (B1672433) monophosphate (NO/sGC/cGMP) pathway, such as Nω-nitro-L-arginine methyl ester and methylene (B1212753) blue. nih.gov This suggests that TMF stimulates the production of nitric oxide, a key vasodilator.

Furthermore, the vasorelaxant effect of TMF involves the prostacyclin pathway, as it was reduced by indomethacin. nih.gov TMF also appears to influence ion channels, as its effect was attenuated by potassium channel blockers (tetraethylammonium, 4-aminopyridine, barium chloride) and it was found to block voltage-operated calcium channels (VOCC). miloa.eunih.gov Additionally, TMF can reduce the release of calcium from the sarcoplasmic reticulum. miloa.eunih.gov The involvement of muscarinic and beta-adrenergic receptors has also been suggested. miloa.eunih.gov

Neuroprotective Mechanisms

Certain tetramethoxyflavones are being explored for their potential neuroprotective effects. biosynth.com Research suggests that compounds like 3-Hydroxy-6,3',4'-trimethoxyflavone may offer benefits for neurodegenerative conditions such as Alzheimer's and Parkinson's disease. The proposed mechanism for this neuroprotection is linked to the antioxidant properties of these compounds, which help shield neuronal cells from oxidative damage.

In a mouse model of Parkinson's disease induced by paraquat, pomegranate juice and seed extract, which contain 3,6,3',4'-Tetramethoxyflavone among other phytochemicals, have been studied for their neuroprotective capabilities. springermedizin.de Naturally occurring phytochemicals are increasingly being investigated for their ability to protect the brain from oxidative damage, neuroinflammation, and DNA fragmentation. springermedizin.de

Furthermore, a high-throughput screening identified 4'-methoxyflavone (B190367) and 3',4'-dimethoxyflavone (B191118) as novel neuroprotective agents that inhibit parthanatos, a specific pathway of neuronal death. nih.gov These compounds were shown to reduce the synthesis and accumulation of poly (ADP-ribose) polymer and protect cortical neurons from cell death. nih.gov These findings suggest that tetramethoxyflavones could serve as lead compounds for the development of new therapies for neurological and neurodegenerative disorders. nih.gov

Antidiabetic Mechanisms (e.g., Glucose Uptake, Insulin (B600854) Secretion)

While direct studies on the antidiabetic mechanisms of this compound are limited, research on related tetramethoxyflavones provides insights into potential pathways. The antidiabetic activity of flavonoids, as a class, involves the regulation of carbohydrate digestion, insulin signaling, insulin secretion, and glucose uptake. nih.gov They can improve the pathogenesis of diabetes by modulating glucose metabolism in the liver, enhancing β-cell proliferation, and reducing apoptosis. nih.gov

For instance, 4′-hydroxy-5,6,7,8-tetramethoxyflavone has demonstrated antihyperglycemic effects in streptozotocin-induced diabetic rats. Its mechanisms include reducing blood glucose and HbA1c levels, increasing insulin secretion, and enhancing glycolytic enzymes in the liver. nih.gov Another related compound, 3'-hydroxy-5,6,7,4'-tetramethoxyflavone, found in Orthosiphon stamineus, has been associated with antidiabetic properties. usm.myresearchgate.netusm.my The broader family of polymethoxyflavones (PMFs) is recognized for its metabolic regulatory effects. sciopen.com Flavonoids can influence glucose uptake in muscle cells, often through the activation of AMPK, a mechanism similar to that of metformin. nih.gov

Antimicrobial Mechanisms

The antibacterial activity of flavonoids can be attributed to various mechanisms, including the inhibition of nucleic acid synthesis, disruption of cytoplasmic membrane function, and interference with energy metabolism. nih.gov However, the effectiveness of this compound and its isomers against bacteria appears to be influenced by their specific methoxy (B1213986) group arrangement.

Studies on E. coli have shown that the presence of methoxy groups can reduce the antibacterial properties of flavonoids when compared to their hydroxylated counterparts. nih.govmdpi.com For example, 5,6,7,4'-tetramethoxyflavone displayed lower antibacterial activity than flavonoids with hydroxyl groups. nih.govmdpi.com This is partly because the high methoxy content can decrease interaction with the bacterial membrane.

The position of the methoxy groups is critical. While some methoxylations increase lipophilicity, potentially enhancing membrane permeability, they may also hinder key interactions. For instance, a methoxy group at the C6 position is thought to hinder membrane interaction. In contrast, a methoxy group at the C8 position appears to enhance antibacterial activity. nih.govmdpi.com

One of the key targets for antibacterial flavonoids is DNA gyrase, an essential enzyme for bacterial DNA replication. mdpi.comacs.orgresearchgate.net However, research suggests that the 3-OH group in the C ring, which is absent in this compound, is important for DNA gyrase inhibition. nih.govmdpi.com The inhibition of DNA gyrase is considered a possible, but not the sole, mechanism for the antibacterial action of flavonoids. mdpi.com

**Table 1: Antibacterial Activity of Selected Flavonoids against *E. coli***

| Flavonoid | MIC50 (μg/mL) | Key Structural Features |

|---|---|---|

| 5,6,7,4'-tetramethoxyflavone | 156.3 | Methoxy groups at 5,6,7,4' |

| Tangeritin | 137.1 | Methoxy groups at 4',5,6,7,8 |

| Quercetin (B1663063) | 35.76 | Hydroxyl groups |

| Kaempferol | 25.00 | Hydroxyl groups |

| Luteolin | 67.25 | Hydroxyl groups |

Data sourced from Wu et al. (2013) as cited in nih.govmdpi.com.

Certain polymethoxyflavones (PMFs) have demonstrated antifungal and antimycobacterial activity. medchemexpress.comtargetmol.com For instance, 5,7,3',4'-tetramethoxyflavone has been reported to possess both antifungal and antimycobacterial properties. targetmol.combiocrick.commedchemexpress.com Similarly, 3,5,7,4'-tetramethoxyflavone and 5,7,4'-trimethoxyflavone have shown mild antimycobacterial activity. psu.ac.th

The antifungal mechanism of flavonoids can be linked to their ability to interact with and disrupt fungal cell membranes. researchgate.net Research on Ballota inaequidens isolates, including 5-hydroxy-3,6,7,4'-tetramethoxyflavone, showed notable activity against Candida albicans and Candida krusei. tandfonline.com The 5,7-dimethoxy backbone, a feature related to this compound, is thought to enhance antifungal activity by improving membrane permeability.

In the context of antimycobacterial research, flavonoids have been investigated for their activity against Mycobacterium tuberculosis. biosynth.com 5,4'-Dihydroxy-3,7,8,3'-tetramethoxyflavone and 5,4'-dihydroxy-3,7,8-trimethoxyflavone were found to be active against multidrug-resistant strains of M. tuberculosis. acs.org

Several tetramethoxyflavones have been investigated for their potential against protozoan parasites, including the malaria-causing Plasmodium falciparum. 5,7,3',4'-Tetramethoxyflavone, isolated from Kaempferia parviflora and Murraya exotica, has shown activity against P. falciparum with an IC50 value of 4.06 µg/ml. medchemexpress.comtargetmol.combiocrick.comcaymanchem.com Extracts from plants containing various flavonoids have also demonstrated antiplasmodial activity. biocrick.comresearchgate.net

Beyond malaria, research has extended to other protozoa. Flavonoids from Ageratum conyzoides have shown activity against Leishmania donovani and Trypanosoma brucei. researchgate.net Similarly, extracts from Pulicaria inuloides containing 6,4′-Dihydroxyl-3,5,7,3′-tetramethoxyflavone showed moderate leishmanicidal activity. ull.es However, the activity against Trypanosoma cruzi, the parasite responsible for Chagas disease, has been moderate for many flavonoids. phcogrev.com

The antiviral potential of methoxyflavones has been explored, particularly against the Hepatitis C Virus (HCV). Flavonoids can interfere with the viral life cycle at various stages, including entry and replication. dergipark.org.trdergipark.org.tr

A study on methoxyflavones isolated from Melicope latifolia leaves tested their anti-HCV activity. dergipark.org.trjrespharm.com While 5,3'-dihydroxy-3,7,8,4'-tetramethoxyflavone did not show significant inhibition, a related compound, 5,4'-dihydroxy-7-prenyloxy-3,8,5'-trimethoxyflavone, strongly inhibited the HCV J6/JFH1 strain. dergipark.org.trdergipark.org.tr Docking analysis suggested this inhibition occurs at the entry and post-entry steps, with interactions with proteins crucial for HCV replication. dergipark.org.trdergipark.org.tr Another flavone, ladanein, which is a dimethoxyflavone, has also been identified as an effective anti-HCV agent that interferes with viral entry. ebi.ac.uk

Anti-melanogenesis Mechanisms

Flavonoids can modulate melanin (B1238610) synthesis through various mechanisms, primarily by affecting the expression and activity of key melanogenic enzymes like tyrosinase, tyrosinase-related protein 1 (TRP-1), and tyrosinase-related protein 2 (TRP-2). biocrick.comnih.gov

5,7,3',4'-Tetramethoxyflavone has been shown to inhibit melanogenesis by downregulating the mRNA expression of tyrosinase, TRP-1, and TRP-2. biocrick.com This compound, along with other related flavonoids, demonstrated these inhibitory effects without significant cytotoxicity at effective concentrations. biocrick.com The anti-melanogenic activity of some flavonoids is reversible. researchgate.net In addition to enzyme inhibition, 5,7,3',4'-tetramethoxyflavone has also been found to be cytotoxic to B16/F10 melanoma cells at a concentration of 20 µM. caymanchem.com

Advanced Analytical and Computational Methodologies in 3,6,3 ,4 Tetramethoxyflavone Research

Spectroscopic Techniques for Structural Confirmation in Research Samples (e.g., NMR, UV-Vis, MS)

The unambiguous identification of 3,6,3',4'-Tetramethoxyflavone relies on a combination of spectroscopic methods. Each technique provides unique structural information, and together they confirm the molecular formula, connectivity, and substitution pattern of the flavone (B191248) core.

Mass Spectrometry (MS): Mass spectrometry is fundamental for determining the molecular weight and fragmentation pattern of the compound. For this compound (C₁₉H₁₈O₆), the expected exact mass is 342.1103. nih.gov Tandem mass spectrometry (MS-MS) provides further structural insights by fragmenting a selected precursor ion. In an analysis of this compound, an MS-MS experiment with a precursor ion ([M+H]⁺) at an m/z of 343.1176 produced a top peak at m/z 328.4, corresponding to the loss of a methyl group (CH₃), a characteristic fragmentation for methoxyflavones. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is used to study the electronic transitions within the molecule and is characteristic of the flavone chromophore. Flavones typically exhibit two major absorption bands. For the related compound 5-hydroxy-3',4',6,7-tetramethoxyflavone (B1205902), the UV spectrum in methanol (B129727) shows absorption maxima (λmax) at 270 and 340 nm, which is indicative of the flavone skeleton. chemrxiv.org The precise position of these bands can be influenced by the substitution pattern on the A and B rings.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are the most powerful tools for elucidating the detailed structure, including the specific placement of the four methoxy (B1213986) groups. While a complete published NMR assignment for this compound is not readily available, data from closely related isomers like 5,4'-dihydroxy-6,7,8,3'-tetramethoxyflavone illustrate the type of information obtained. tandfonline.com For this related compound, ¹H-NMR shows distinct singlets for each methoxy group (at δ 3.96, 3.98, 4.00, 4.12 ppm) and a characteristic singlet for the H-3 proton (at δ 6.59 ppm). tandfonline.com The signals in the aromatic region confirm the substitution pattern on the rings. tandfonline.com

Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in the molecule. Data for this compound shows characteristic absorption bands for C=O stretching of the flavone ketone and C-O stretching of the methoxy and ether groups. nih.gov

| Technique | Observation | Inferred Structural Feature | Citation |

| Mass Spectrometry (MS-MS) | Precursor Ion: [M+H]⁺ at m/z 343.1176; Top Fragment Peak: m/z 328.4 | Molecular weight confirmation; loss of a methyl group (-CH₃) | nih.gov |

| UV-Vis Spectroscopy | Typical λmax ~270 nm (Band II) and ~340 nm (Band I) for related tetramethoxyflavones | Confirms the presence of the flavone chromophore system | chemrxiv.org |

| ¹H NMR Spectroscopy | Distinct singlets for methoxy protons (e.g., δ 3.8-4.2 ppm); Aromatic proton signals (δ 6.5-8.0 ppm) | Number and chemical environment of methoxy groups and aromatic protons | tandfonline.com |

| ¹³C NMR Spectroscopy | Signals for methoxy carbons (δ ~56-62 ppm); Carbonyl carbon signal (C-4, δ ~183 ppm) | Confirms carbon skeleton and functional groups | tandfonline.com |

| Infrared (IR) Spectroscopy | C=O stretching vibration (~1645–1655 cm⁻¹); C-O stretching vibrations | Presence of ketone and ether/methoxy functional groups |

Quantitative Analysis of this compound in Biological and Plant Extracts (e.g., HPLC)

High-Performance Liquid Chromatography (HPLC) is the predominant technique for the separation and quantification of this compound in complex matrices like plant extracts and biological fluids. The method is typically a reverse-phase HPLC configuration coupled with a UV or mass spectrometry detector.

A representative HPLC method for quantifying a tetramethoxyflavone was developed for extracts of Tanacetum gracile. oup.com This method, using an HPLC-ESI-QTOF-MS system, demonstrates the typical parameters for such an analysis. Separation was achieved on a C18 column with a gradient mobile phase of acetonitrile (B52724) and 0.1% formic acid in water. oup.com This approach provides excellent resolution, and the mass spectrometer allows for highly specific and sensitive detection. oup.com The method was validated according to standard guidelines, establishing its linearity, accuracy, precision, and sensitivity. oup.com Although this study did not specify the 3,6,3',4' isomer, the methodology is directly applicable.

| Parameter | Value/Condition | Purpose | Citation |

| Chromatographic System | HPLC with ESI-QTOF-MS detector | Separation and highly specific quantification | oup.com |

| Column | Reverse-phase C18 | Separation based on hydrophobicity | oup.comresearchgate.net |

| Mobile Phase | Gradient of Acetonitrile and 0.1% Formic Acid in Water | To elute compounds with varying polarities | oup.com |

| Detection | ESI-QTOF-MS (Positive Ion Mode) | Specific detection based on mass-to-charge ratio | oup.com |

| Linearity Range | 3.12–100 ng/µL (R² > 0.996) | Defines the concentration range for accurate quantification | oup.com |

| Limit of Detection (LOD) | ~17 ng/spot (for a related TMF by HPTLC) | Lowest amount of analyte that can be reliably detected | oup.com |

| Limit of Quantification (LOQ) | ~52 ng/spot (for a related TMF by HPTLC) | Lowest amount of analyte that can be accurately quantified | oup.com |

Applications of Proteomics and Metabolomics in Mechanism Elucidation

Proteomics and metabolomics are powerful 'omics' technologies used to obtain a global snapshot of molecular changes in a biological system in response to a compound. These approaches are instrumental in generating hypotheses about the mechanism of action of this compound.

Proteomics: This technique identifies and quantifies the entire set of proteins (the proteome) in a cell or tissue. In a study on the closely related isomer 5,6,7,4′-tetramethoxyflavone, human cytokine antibody microarrays were used to analyze changes in protein expression in HeLa cancer cells after treatment. nih.govresearchgate.net The study identified 37 differentially expressed proteins (DEPs), revealing that the compound's effects are linked to the MAPK, apoptosis, and TNF signaling pathways. nih.govresearchgate.net Key upregulated proteins included p21 and p27, while p-EGFR and p-JNK were downregulated. nih.gov

Metabolomics: This involves the comprehensive analysis of metabolites in a biological sample. It can reveal how a compound alters metabolic pathways. A combined metabolomics and proteomics study on white tea processing detected the accumulation of 5-hydroxy-6,7,3′,4′-tetramethoxyflavone during withering, linking it to changes in flavonoid biosynthesis and degradation pathways under oxidative stress. nih.gov Such studies provide insights into how plant-derived compounds are metabolized and how they impact the metabolic state of a system. nih.govusp.br

| Methodology | Isomer Studied | Key Findings | Implication for Mechanism | Citation |

| Proteomics | 5,6,7,4′-Tetramethoxyflavone | Identified 37 differentially expressed proteins in HeLa cells. Downregulated p-EGFR, p-ATF2, p-cJUN; Upregulated p21, p27. | Implicates MAPK, apoptosis, and TNF signaling pathways in its anticancer effect. | nih.govresearchgate.net |

| Metabolomics | 5-hydroxy-6,7,3′,4′-Tetramethoxyflavone | Detected increased levels during white tea withering. | Linked to flavonoid metabolism and response to oxidative stress. | nih.gov |

| Metabolomics | 5-hydroxy-3,6,7,4'-tetramethoxyflavone | Identified as a discriminant metabolite in Asteraceae species with antidiabetic properties. | Suggests a role in modulating metabolic pathways related to hyperglycemia. | usp.br |

Bioimaging Techniques for Cellular Localization and Dynamic Interactions

Bioimaging techniques, particularly fluorescence microscopy, are used to visualize the subcellular localization and track the movement of molecules in living cells. This provides crucial information on where a compound acts and its dynamic interactions with cellular components.

Currently, there are no published studies specifically applying bioimaging to this compound. However, the methodology holds significant potential. The approach would typically involve either exploiting the molecule's intrinsic fluorescence or, more commonly, synthesizing a fluorescently-tagged derivative. Using confocal laser scanning microscopy, researchers can then monitor the compound's uptake, accumulation in specific organelles (e.g., mitochondria, endoplasmic reticulum), and its persistence over time. nih.govrsc.org This technique can provide direct visual evidence of a compound reaching its intracellular target, complementing data from biochemical assays. nih.gov The application of such methods to this compound represents an important avenue for future research.

Network Pharmacology and Systems Biology Approaches for Target Identification and Pathway Mapping

Network pharmacology is a computational approach that integrates compound-target interactions and disease-gene networks to systematically predict the molecular mechanisms of a drug. This systems biology perspective is ideal for understanding the polypharmacology (acting on multiple targets) of flavonoids.

While a specific network pharmacology study on this compound has not been published, research on the isomer 5,7,3',4'-tetramethoxyflavone (TMF) in the context of osteoarthritis (OA) provides a clear blueprint for this methodology. researchgate.net The process involves:

Target Prediction: Using databases like SwissTargetPrediction, PharmMapper, and TargetNet to identify potential protein targets of the compound. researchgate.net

Disease Gene Collection: Compiling genes associated with a specific disease from databases such as GeneCards, OMIM, and PharmGKB. researchgate.net

Network Construction: Identifying the intersection of compound and disease targets and building a protein-protein interaction (PPI) network using tools like the STRING database. researchgate.net

Enrichment Analysis: Performing Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) analyses to identify enriched biological processes, cellular components, and signaling pathways. researchgate.net

In the study of TMF and OA, this approach identified 228 potential targets, with STAT3, SRC, CTNNB1, EGFR, and AKT1 being the core proteins in the PPI network. KEGG analysis revealed significant enrichment in cancer-related pathways and, relevantly, the PI3K-Akt and MAPK signaling pathways. researchgate.net

| Step | Databases/Tools Used (Example from Isomer Study) | Outcome | Citation |

| Target Prediction | SwissTargetPrediction, BATMAN-TCM, PharmMapper, TargetNet | A list of putative protein targets for the flavone. | researchgate.net |

| Disease Gene Mining | GeneCards, OMIM, PharmGKB, CTD | A list of genes associated with the disease of interest. | researchgate.net |

| Network Analysis | STRING, Cytoscape | Construction of a Protein-Protein Interaction (PPI) network to identify core targets (hubs). | researchgate.net |

| Pathway Analysis | Metascape (for GO & KEGG enrichment) | Identification of key biological processes and signaling pathways (e.g., PI3K-Akt, MAPK). | researchgate.net |

Molecular Docking and Dynamics Simulations for Ligand-Protein Interactions

Following the identification of potential targets by network pharmacology, molecular docking and molecular dynamics (MD) simulations are used to predict and analyze the physical interactions between the ligand (this compound) and its protein targets at an atomic level.

Molecular Docking: This computational technique predicts the preferred orientation of a ligand when bound to a receptor, estimating the binding affinity, typically as a docking score in kcal/mol. A more negative score indicates a stronger predicted interaction. A study performing in silico screening identified this compound as a potential inhibitor of fungal lanosterol-14 alpha-demethylase, with a calculated binding affinity of -7.7 kcal/mol. In studies of isomers, 5,7,3',4'-tetramethoxyflavone was docked against core OA targets, showing strong binding energies with CTNNB1 (-7.24 kcal/mol), SRC (-5.18 kcal/mol), and AKT1 (-5.13 kcal/mol). researchgate.net

Molecular Dynamics (MD) Simulations: MD simulations are used to study the stability of the ligand-protein complex over time. By simulating the movements of atoms, MD can validate the docking pose and provide insights into the flexibility of the complex. Key parameters analyzed include the Root Mean Square Deviation (RMSD) of the protein and ligand, which indicates the stability of the complex, and the Root Mean Square Fluctuation (RMSF), which highlights flexible regions of the protein. Studies on other tetramethoxyflavone isomers have used MD simulations of up to 100 nanoseconds to confirm stable binding within the protein's active site. nih.govresearchgate.net

| Methodology | Compound | Protein Target(s) | Key Finding (Binding Energy/RMSD) | Citation |

| Molecular Docking | This compound | Lanosterol-14 alpha-demethylase | -7.7 kcal/mol | |

| Molecular Docking | 5,7,3',4'-Tetramethoxyflavone (Isomer) | CTNNB1, SRC, AKT1 | -7.24, -5.18, -5.13 kcal/mol, respectively | researchgate.net |

| Molecular Dynamics | 5,4'-dihydroxy-3,7,8,3'-tetramethoxyflavone (Isomer) | RpfB from M. tuberculosis | Stable complex with RMSD ~2.4 Å over 100 ns | nih.gov |

| Molecular Dynamics | 5-hydroxy-7,8,2',3'-tetramethoxyflavone (Isomer) | SARS-CoV-2 Main Protease | Comparable stability to control ligand Remdesivir | researchgate.net |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. QSAR models can be used to predict the activity of new compounds and to guide the design of more potent molecules.

While no QSAR model has been specifically developed for this compound, numerous QSAR studies on the broader class of flavonoids have identified key structural features, or "descriptors," that govern their activity. For instance, a 2D-QSAR model for P-glycoprotein inhibition found that an increased number of methoxylated substitutions was beneficial for activity. researchgate.net Other studies have highlighted the importance of hydrophobicity and specific substitution patterns for activities ranging from anticancer to antibacterial effects. scispace.comresearchgate.net These general findings suggest that the four methoxy groups and their specific arrangement in this compound are critical determinants of its biological profile. A future QSAR study incorporating this and other polymethoxyflavones could yield a predictive model for a specific biological endpoint.

| QSAR Study Focus | Key Structural Descriptors for Flavonoids | Implication for this compound | Citation |

| P-gp Inhibition | Increased number of methoxylations, hydrophobicity (vsurf_DW23), dipole moment | The tetramethoxy structure likely contributes positively to this activity. | researchgate.net |

| Antigenotoxic Activity | Descriptors related to molecular geometry and electronic properties (G2S, R8s) | The specific 3,6,3',4' substitution pattern would influence these descriptors and thus its potential activity. | researchgate.net |

| Antibacterial Activity | Presence/absence of hydroxyls, position of methoxy groups (e.g., C8-OCH₃ can increase activity) | The lack of hydroxyls and specific methoxy positions are key determinants of its antibacterial potential. | researchgate.net |

Future Directions and Emerging Research Perspectives for 3,6,3 ,4 Tetramethoxyflavone

Integration of Multi-Omics Technologies for Comprehensive Mechanistic Understanding

To achieve a holistic understanding of how 3,6,3',4'-Tetramethoxyflavone exerts its effects at a cellular and systemic level, the integration of multi-omics technologies is paramount. This approach, combining genomics, transcriptomics, proteomics, and metabolomics, can provide an unprecedented view of the compound's biological interactions. nih.govoup.com

Integrated metabolomic and transcriptomic analyses have already proven effective in identifying genes involved in the biosynthesis of flavonoids and revealing the molecular basis of their accumulation in plants. acs.orgpnas.org For instance, studies have successfully used these techniques to screen for candidate genes involved in PMF biosynthesis in citrus. researchgate.net By applying this to this compound, researchers can map the genetic and metabolic pathways influenced by the compound. This could reveal how it modulates gene expression, protein activity, and metabolic profiles to produce its biological effects. tandfonline.com Such comprehensive data is crucial for building a complete picture of its mechanism of action. oup.comoup.com

Exploration of Novel Biological Targets and Signaling Hubs

While some biological activities of polymethoxyflavones are known, the specific molecular targets and signaling hubs for this compound remain largely unexplored. Future research will focus on identifying these key interaction points. Preclinical studies on PMFs have pointed towards their involvement in various signaling pathways related to inflammation, cancer, and metabolic diseases. tandfonline.comtandfonline.com